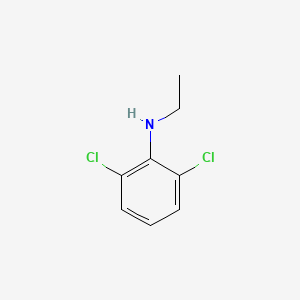

(2,6-dichloro-phenyl)-ethyl-amine

Description

Overview of Phenylethylamine Derivatives in Chemical Biology

Phenylethylamine, a simple organic compound, consists of a phenyl ring attached to an amino group via a two-carbon side chain. wikipedia.org Its derivatives, known as substituted phenylethylamines, form a vast and diverse class of compounds that are fundamental to chemical biology and medicinal chemistry. wikipedia.orgnih.gov These derivatives are formed by replacing one or more hydrogen atoms on the phenylethylamine core with various substituents, leading to a wide array of chemical properties and biological activities. wikipedia.org

Many endogenous compounds essential for human physiology are substituted phenylethylamines, including key neurotransmitters like dopamine (B1211576), norepinephrine, and epinephrine, which are collectively known as catecholamines. nih.gov These molecules play critical roles in regulating mood, stress responses, and voluntary movement. nih.gov The phenylethylamine scaffold is also present in numerous natural alkaloids and is a core structure in many pharmaceutical drugs. wikipedia.orgnih.gov The pharmacological activities of substituted phenylethylamines are extensive, encompassing central nervous system stimulants, antidepressants, appetite suppressants, hallucinogens, and agents for treating Parkinson's disease. wikipedia.org Their versatility makes them a subject of continuous research for the development of new therapeutic agents. nih.gov

Significance of Dichlorinated Aromatic Systems in Medicinal Chemistry Research

The incorporation of chlorine atoms into a drug candidate's molecular structure is a well-established strategy in medicinal chemistry. Halogenation can significantly alter a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity for biological targets. The 2,6-dichloro substitution pattern on an aromatic ring is of particular interest in drug design. This specific arrangement is found in a variety of important pharmaceutical compounds.

The presence of two chlorine atoms in the ortho positions to the point of attachment of a side chain introduces significant steric hindrance. This restricted rotation can lock the molecule into a more rigid conformation, which can lead to higher selectivity for a specific receptor or enzyme target. nih.gov This conformational control is a crucial aspect of designing potent and selective drugs. Furthermore, the electron-withdrawing nature of the chlorine atoms modifies the electronic properties of the aromatic ring, influencing its interactions with biological macromolecules. The 2,6-dichlorophenyl moiety is a key structural component in various research compounds and approved drugs, highlighting its importance as a building block in the synthesis of bioactive molecules. nih.govacs.orgzcpc.net For example, the 2,6-dichlorophenylamino moiety is central to the well-known non-steroidal anti-inflammatory drug (NSAID) Diclofenac.

(2,6-dichloro-phenyl)-ethyl-amine: A Detailed Profile

This compound, also known by its IUPAC name 2-(2,6-dichlorophenyl)ethanamine and the synonym 2,6-Dichlorophenethylamine (B84834), is a specific substituted phenylethylamine that serves primarily as a chemical intermediate and a compound for research and development. nih.govbiomolther.org

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below, based on data from chemical suppliers and databases.

| Property | Value |

| CAS Number | 14573-23-0 |

| Molecular Formula | C₈H₉Cl₂N |

| Molecular Weight | 190.07 g/mol |

| IUPAC Name | 2-(2,6-dichlorophenyl)ethanamine |

| Boiling Point | 125-129 °C at 52.5 mmHg |

| Density | 1.307 g/mL at 25 °C |

| Refractive Index | n20/D 1.5690 |

Table 1: Physical and Chemical Properties of this compound. Data sourced from publicly available chemical databases. nih.govnih.gov

Computed Molecular Descriptors

Computational models provide further insight into the molecule's characteristics, which are useful in predicting its behavior in various chemical and biological systems.

| Descriptor | Predicted Value |

| XLogP | 2.5 |

| Monoisotopic Mass | 189.0112047 Da |

| Topological Polar Surface Area | 26 Ų |

| Heavy Atom Count | 11 |

Table 2: Computationally Predicted Molecular Descriptors for this compound. Data sourced from PubChem. nih.gov

Research Findings and Applications

While direct biological studies on this compound are limited in published literature, its significance is evident from its use as a key building block in the synthesis of more complex and pharmacologically active molecules. Its primary role in chemical research is that of a synthetic intermediate. nih.govbiomolther.org

A prominent example of its application is in the development of novel therapeutics targeting the central nervous system. The structurally related acid, 2-(2,6-dichlorophenyl)acetic acid, is a crucial component in the synthesis of LY3154207, a potent and selective positive allosteric modulator (PAM) of the human dopamine D1 receptor. nih.govacs.org LY3154207 has been investigated in clinical trials for conditions such as Lewy body dementia. nih.gov The synthesis involves coupling 2-(2,6-dichlorophenyl)acetic acid with a complex amine scaffold. acs.org The 2,6-dichloro-substituted phenyl ring is a critical part of the molecule's pharmacophore, contributing to its high potency and selectivity. Conformational studies of LY3154207 revealed that the molecule adopts an unusual boat conformation, a feature influenced by the bulky and rigid 2,6-dichlorophenyl group, which is proposed to be key to its specific interaction with the D1 receptor. nih.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,6-dichloro-N-ethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9Cl2N/c1-2-11-8-6(9)4-3-5-7(8)10/h3-5,11H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMIYOUUEDNUNBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=C(C=CC=C1Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20633213 | |

| Record name | 2,6-Dichloro-N-ethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20633213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885280-60-4 | |

| Record name | 2,6-Dichloro-N-ethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20633213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structure Activity Relationship Sar Studies of 2,6 Dichloro Phenyl Ethyl Amine and Its Derivatives

Influence of Aromatic Substitution Patterns on Biological Activity

The substitution pattern on the phenyl ring of phenethylamine-based compounds is a critical determinant of their biological activity. The nature, position, and number of substituents can dramatically alter a molecule's potency, selectivity, and pharmacokinetic properties. In the context of the (2,6-dichloro-phenyl)-ethyl-amine framework, the dichlorination pattern is particularly significant.

Research into various classes of compounds incorporating the dichlorophenyl moiety has consistently shown that the location of the chlorine atoms profoundly affects biological outcomes. For instance, in the development of phthalimido-thiazole derivatives with antiproliferative activity, the position of the dichloro-substituents on the phenyl ring was a key factor in their efficacy against different cancer cell lines. nih.gov Similarly, studies on 4-thiazolidinone-based inhibitors of acetylcholinesterase (AChE) in disease-transmitting mosquitoes found that the selectivity of the compounds was primarily dependent on the substitution pattern of the phenyl ring. diva-portal.org

The presence of chlorine atoms at the ortho, ortho (2,6-) positions of the phenyl ring has a profound and often unique influence on molecular potency and receptor interaction. This "magic chloro" effect, as it is sometimes informally known in drug discovery, stems from a combination of steric and electronic factors. chemrxiv.org The ortho-substituents can restrict the rotation of the phenyl ring, locking the molecule into a specific, biologically active conformation.

This conformational constraint can be highly advantageous. For example, in the development of Aurora kinase inhibitors, an ortho-chloro group was found to induce a specific and favorable binding mode, leading to exceptional potency. nih.gov The introduction of an ortho-chloro substituent in one analog resulted in an IC₅₀ value of 2.5 nM, and further modification based on this finding led to a compound with a sub-nanomolar IC₅₀ of 0.8 nM. nih.gov In another study on AChE inhibitors, analogs with an ortho-chlorinated aromatic ring were among the most active compounds against a resistant mutant of the enzyme. diva-portal.org The steric bulk of the ortho-chlorine atoms can also provide a shielding effect, preventing metabolic degradation at that position and improving the compound's metabolic stability.

Conversely, the absence or repositioning of these chlorine atoms often leads to a significant loss of activity. In the development of inhibitors for PDGFr, FGFr, and c-src tyrosine kinases, the 6-(2,6-dichlorophenyl) moiety was a core component of the initial potent lead compound, PD-089828. researchgate.net While replacing this group with other substituted phenyl rings could shift selectivity, the 2,6-dichloro pattern was integral to the broad-spectrum high potency of the original hit. researchgate.net

Interactive Data Table: Effect of Phenyl Ring Substitution on Kinase Inhibition

The following table summarizes IC₅₀ values for selected pyrido[2,3-d]pyrimidin-7-one derivatives, highlighting the importance of the 6-(2,6-dichlorophenyl) moiety.

| Compound | C-6 Substitution | PDGFr IC₅₀ (µM) | FGFr IC₅₀ (µM) | c-src IC₅₀ (µM) |

| 4b (PD-089828) | 2,6-Dichlorophenyl | 1.11 | 0.13 | 0.22 |

| 4e | 3,5-Dimethoxyphenyl | >50 | 0.060 | >50 |

| 54 | 3-Thiophene | 0.031 | 0.088 | 0.031 |

Data sourced from ResearchGate. researchgate.net

Impact of Amine Substitutions on Receptor Binding and Interactions

The amine group of the this compound structure serves as a critical interaction point, often forming hydrogen bonds or ionic interactions with receptor binding sites. Modification of this amine can significantly impact affinity and selectivity. The nature of the substituents on the nitrogen atom dictates its basicity, steric profile, and hydrogen-bonding capacity.

In a series of 1H-pyrrolo[3,2-c]quinoline derivatives, modifications to the amine substituent were explored to gauge the effect on 5-HT₆ and D₃ receptor affinity. nih.gov Replacing an isobutyl group with an ethyl chain on the basic nitrogen atom maintained high affinity for the 5-HT₆ receptor, while introducing more polar groups like 2-hydroxyethyl was unfavorable for this interaction. nih.gov This demonstrates that even subtle changes to the alkyl substituent on the amine can alter receptor binding.

Similarly, in the development of pyrido[2,3-d]pyrimidine-based tyrosine kinase inhibitors, moving from a primary amine at the C-2 position to a more complex 4-(N,N-diethylaminoethoxy)phenylamino group resulted in a dramatic increase in activity. researchgate.net Further SAR studies led to the discovery that introducing a [4-(diethylamino)butyl]amino side chain enhanced both potency and bioavailability. researchgate.net However, in a different context, modifying the N-substituents on the pendant amine of 4-thiazolidinone (B1220212) inhibitors had a detrimental effect on the inhibition of Anopheles gambiae AChE1, suggesting that for some targets, little variation of the amine group is tolerated. diva-portal.org

Conformational Analysis and its Correlation with Biological Profiles

The three-dimensional shape (conformation) of a molecule is intrinsically linked to its biological activity. A molecule must adopt a specific conformation to fit optimally into the binding pocket of its target protein. The 2,6-dichloro substitution pattern plays a major role in defining the conformational preferences of these molecules by restricting the rotation around the phenyl-ethyl bond.

A notable example is the dopamine (B1211576) D1 positive allosteric modulator LY3154207, a complex molecule containing the 2,6-dichlorophenyl moiety. Conformational studies revealed that this compound adopts an unusual boat conformation, which was crucial for proposing a binding pose with the human D1 receptor. nih.gov Understanding this preferred conformation is key to explaining its potent and selective activity. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying molecular conformation in solution. Diffusion Ordered Spectroscopy (DOSY), a specific NMR method, can provide insights into the hydrodynamic size of a molecule, which is related to its conformation. rsc.org By analyzing the molecule under various conditions, such as changing temperature, researchers can observe shifts in conformational equilibria. For flexible molecules like phenethylamines, NMR can help determine the population of different rotational isomers (rotamers) and identify the most stable or predominant conformations in a given solvent, mimicking a physiological environment.

Computational modeling provides a complementary approach to experimental methods for exploring the full conformational landscape of a molecule. Techniques like molecular dynamics (MD) simulations can map the potential energy surface and identify low-energy, stable conformations. These simulations can also model how a molecule's conformation changes upon approaching and binding to a receptor. For instance, MD simulations of ligands binding to the D₃ receptor revealed that the introduction of certain substituents on the basic nitrogen atom led to less stable complexes, providing a molecular basis for the observed decrease in affinity. nih.gov By combining computational predictions with experimental data, a more complete picture of the relationship between conformation and biological function can be developed.

Rational Design of Analogs based on SAR Insights

The knowledge gained from SAR studies is the foundation for the rational design of new, improved analogs. By understanding which structural features are essential for activity and which can be modified, chemists can synthesize new compounds with enhanced potency, greater selectivity, and better drug-like properties.

The development of potent Abl kinase inhibitors from a pyrido[2,3-d]pyrimidin-7-one scaffold provides a clear example of this process. researchgate.net An initial screening hit, containing the 2,6-dichlorophenyl group, was identified as a broadly active tyrosine kinase inhibitor. researchgate.net Subsequent SAR studies, which involved modifying the amine substitution and varying the aromatic group at C-6, led to the synthesis of new analogs with improved potency and selectivity, highlighting a targeted approach to drug development. researchgate.net Similarly, the rational design of phthalimide-thiazole derivatives was guided by SAR principles to create compounds with high antiproliferative activity. nih.gov This iterative process of design, synthesis, and testing, informed by a deep understanding of structure-activity relationships, is central to modern medicinal chemistry. nih.gov

Molecular Mechanisms of Action and Biological Target Engagement Preclinical Focus

Interaction with Specific Receptors and Enzymes

The primary biological activity associated with compounds containing the (2,6-dichloro-phenyl)-ethyl-amine core involves the allosteric modulation of the dopamine (B1211576) D1 receptor.

Dopamine Receptor Allosteric Modulation

A significant body of research has focused on derivatives of this compound, particularly those incorporating a tetrahydroisoquinoline (THIQ) structure, such as DETQ and LY3154207. These compounds function as potent and subtype-selective positive allosteric modulators (PAMs) of the human dopamine D1 receptor. acs.orgnih.govnih.gov Allosteric modulation occurs when a molecule binds to a site on the receptor that is distinct from the primary (orthosteric) binding site for the endogenous ligand, in this case, dopamine. This binding event alters the receptor's conformation, which can enhance the binding affinity and/or signaling efficacy of the endogenous ligand. acs.org

For the D1 receptor, these PAMs bind to an allosteric site located on the intracellular loop 2 (ICL2). unc.edu The interaction is primarily hydrophobic, with the dichlorophenyl group of the molecule being positioned between the side chains of specific amino acid residues, leading to cation-π and π-π interactions. unc.edu This allosteric binding potentiates the receptor's response to dopamine, leading to an increase in the production of cyclic AMP (cAMP), a key second messenger in the D1 receptor signaling pathway. acs.orgunc.edu Notably, these PAMs exhibit minimal direct agonist activity, meaning they primarily enhance the effect of dopamine rather than activating the receptor on their own. acs.orgnih.gov

Protein Tyrosine Kinase Inhibition Profiles

There is currently a lack of specific research data detailing the protein tyrosine kinase (PTK) inhibition profiles of this compound or its closely related analogs like DETQ and LY3154207. While various substituted phenyl compounds have been investigated as PTK inhibitors in other contexts, the focus for this particular chemical class has been on its effects on G-protein coupled receptors. nih.govnih.govnih.gov

Cyclooxygenase Enzyme Modulation (as a general class of related compounds)

Similarly, there is a scarcity of direct evidence in the available scientific literature to suggest that compounds based on the this compound scaffold are significant modulators of cyclooxygenase (COX) enzymes. The modulation of COX enzymes is a well-established mechanism for many anti-inflammatory drugs, but this activity has not been a primary finding in the characterization of the D1 receptor PAMs containing the this compound moiety. nih.gov

Ligand-Receptor Binding Studies in In Vitro Models

The interaction of this compound derivatives with the dopamine D1 receptor has been extensively characterized using in vitro models. These studies are crucial for determining the potency and efficacy of these compounds. A common method involves using human embryonic kidney cells (HEK293) that are genetically engineered to express the human D1 receptor. acs.org

In these cellular models, the potency of the PAMs is often quantified by their EC50 value, which represents the concentration of the compound that elicits 50% of the maximal potentiation of the dopamine response. For example, the compound DETQ was found to have an EC50 of 13.9 nM. acs.org Further structural modifications, such as extending a carbon chain in the molecule to create LY3154207, resulted in a significant 25-fold increase in potency relative to its precursor. acs.org

| Compound | EC50 (nM) | Assay System |

|---|---|---|

| DETQ | 13.9 | HEK293 cells expressing human D1 receptor (cAMP accumulation) |

| LY3154207 | Data not available in provided context, but noted as having a 25-fold higher potency than its precursor. | HEK293 cells expressing human D1 receptor (cAMP accumulation) |

Signaling Pathway Modulation in Cellular Systems

The binding of this compound-based PAMs to the allosteric site of the D1 receptor directly modulates downstream signaling pathways. The D1 receptor is a Gs-coupled receptor, and its activation leads to the stimulation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cAMP. unc.edu

Studies in cellular systems have demonstrated that in the presence of a D1 PAM like LY3154207, the potency of dopamine and other D1 receptor agonists to induce cAMP accumulation is significantly increased. unc.edu This potentiation of the cAMP signaling pathway is a hallmark of the mechanism of action for these compounds. Mutations in the allosteric binding site of the D1 receptor have been shown to abolish the potentiating effects of these PAMs, confirming their specific site of action. unc.edu

Metabolic Pathways and Biotransformation Research

Conjugation Reactions in In Vitro Models

Glucuronidation Pathways

Further research and publication in peer-reviewed scientific journals are required to elucidate the metabolic fate of (2,6-dichloro-phenyl)-ethyl-amine.

Research on the Chemical Compound this compound Not Publicly Available

Extensive research has yielded no publicly available scientific literature regarding the metabolic pathways, biotransformation, or enzyme kinetics of the chemical compound this compound. Searches for data on its sulfation pathways, the identification and characterization of its metabolites, and assessments of its metabolic stability have similarly returned no relevant results.

Computational Chemistry and Molecular Modeling Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems. It is widely employed to predict the geometric, electronic, and spectroscopic properties of molecules with a high degree of accuracy.

The initial step in the computational analysis of (2,6-dichloro-phenyl)-ethyl-amine involves geometry optimization. This process determines the most stable three-dimensional arrangement of the atoms in the molecule, corresponding to a minimum on the potential energy surface. DFT calculations, often using a functional such as B3LYP with a suitable basis set like 6-31G(d,p), can be employed to achieve this. researchgate.net The optimized geometry reveals crucial information about bond lengths, bond angles, and dihedral angles.

The electronic structure of this compound is significantly influenced by its constituent chemical groups. The 2,6-dichlorophenyl ring, with its electron-withdrawing chlorine atoms, affects the electron density distribution across the aromatic system. The ethylamine (B1201723) side chain, on the other hand, introduces a basic nitrogen atom, which is a key site for potential intermolecular interactions.

Analysis of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the molecule's reactivity. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. A smaller energy gap suggests higher reactivity. The spatial distribution of these orbitals highlights the regions of the molecule most likely to participate in chemical reactions. For instance, the HOMO is often localized on the electron-rich amine group, while the LUMO may be distributed over the dichlorophenyl ring.

A molecular electrostatic potential (MEP) map can be generated to visualize the charge distribution and identify electrophilic and nucleophilic sites. In this compound, the region around the nitrogen atom of the ethylamine group is expected to show a negative electrostatic potential, indicating its nucleophilic character and suitability for hydrogen bonding. Conversely, the regions around the hydrogen atoms of the amine group would exhibit a positive potential.

Table 1: Predicted Geometrical Parameters of this compound from DFT Calculations

| Parameter | Atom Pair/Trio | Predicted Value |

| Bond Length | C-C (aromatic) | ~1.39 Å |

| C-Cl | ~1.74 Å | |

| C-C (side chain) | ~1.53 Å | |

| C-N | ~1.47 Å | |

| Bond Angle | C-C-C (aromatic) | ~120° |

| Cl-C-C | ~120° | |

| C-C-N | ~112° | |

| Dihedral Angle | C-C-C-N | Varies depending on conformation |

Note: These are typical values and can vary slightly based on the specific computational method and basis set used.

DFT calculations are also highly effective in predicting various spectroscopic parameters, which can be compared with experimental data for validation of the computational model.

Vibrational Spectroscopy (FT-IR and Raman): The vibrational frequencies of this compound can be calculated using DFT. The resulting theoretical vibrational spectrum can be used to assign the absorption bands observed in experimental Fourier-transform infrared (FT-IR) and Raman spectra. For example, characteristic stretching frequencies for the N-H bonds in the amine group, the C-Cl bonds, and the aromatic C-H bonds can be accurately predicted. Theoretical calculations of vibrational frequencies for similar molecules have shown good agreement with experimental data. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach within the DFT framework. nih.gov These theoretical chemical shifts are invaluable for the interpretation of experimental NMR spectra, helping to assign specific signals to individual atoms in the molecule.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

| N-H stretch | Amine | 3300-3500 |

| C-H stretch (aromatic) | Phenyl ring | 3000-3100 |

| C-H stretch (aliphatic) | Ethyl group | 2850-2960 |

| C=C stretch | Aromatic ring | 1400-1600 |

| C-Cl stretch | Dichlorophenyl | 700-800 |

Note: These are approximate ranges and the precise values would be obtained from specific DFT calculations.

Molecular Docking and Ligand-Protein Interaction Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is particularly useful in drug discovery for predicting the binding mode of a ligand to a protein target.

For this compound, molecular docking could be employed to investigate its potential interactions with various biological targets. Phenethylamine (B48288) derivatives are known to interact with a range of receptors and transporters in the central nervous system. A hypothetical docking study could explore the binding of this compound to a target such as a monoamine transporter or a specific G-protein coupled receptor.

The docking process would involve generating a set of possible conformations of the ligand and placing them within the binding site of the protein. A scoring function is then used to estimate the binding affinity for each pose, with the top-ranked poses representing the most likely binding modes. These simulations can reveal key interactions, such as hydrogen bonds between the amine group of the ligand and amino acid residues in the protein's active site, as well as hydrophobic and van der Waals interactions involving the dichlorophenyl ring.

Table 3: Hypothetical Molecular Docking Results for this compound with a Protein Target

| Parameter | Value |

| Protein Target | Hypothetical Monoamine Transporter |

| Binding Energy (kcal/mol) | -8.5 |

| Key Interacting Residues | Asp79, Ser149, Phe320 |

| Types of Interactions | Hydrogen bond with Asp79, Pi-pi stacking with Phe320 |

Note: This table is for illustrative purposes only and the actual results would depend on the specific protein target and docking software used.

Since this compound possesses a chiral center at the carbon atom adjacent to the amine group, it exists as a pair of enantiomers. It is common for enantiomers to exhibit different biological activities due to the chiral nature of their protein targets.

Molecular docking can be a powerful tool to rationalize this enantiomer-specific activity. By docking both the (R)- and (S)-enantiomers into the binding site of a chiral protein, it is possible to compare their binding affinities and interaction patterns. The enantiomer that forms a more stable complex, as indicated by a lower binding energy and more favorable interactions, would be predicted to have higher biological activity. This difference in binding is often attributed to the specific three-dimensional arrangement of the substituents around the chiral center, which allows one enantiomer to fit more snugly into the binding pocket than the other.

Molecular Dynamics Simulations for Conformational and Binding Dynamics

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules over time. By solving Newton's equations of motion for a system of atoms, MD simulations can track the movements of atoms and molecules, offering insights into conformational changes and the stability of ligand-protein complexes.

For this compound, MD simulations can be used to explore its conformational landscape. The ethylamine side chain has rotational freedom, and MD simulations can reveal the preferred conformations of this side chain in different environments, such as in an aqueous solution or within a protein binding site.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical representations that correlate the chemical structure of a series of compounds with their biological activity. researchgate.net These models are pivotal in drug discovery for predicting the activity of new compounds, optimizing lead candidates, and understanding the molecular properties that drive biological effects. researchgate.net

A QSAR study on this compound and its analogs would commence with the compilation of a dataset of structurally related molecules with experimentally determined biological activities. Molecular descriptors, which are numerical representations of a molecule's physicochemical properties, would then be calculated. These descriptors can be categorized as follows:

Constitutional descriptors: Related to the molecular formula (e.g., molecular weight, atom counts).

Topological descriptors: Based on the 2D representation of the molecule (e.g., connectivity indices).

Geometrical descriptors: Derived from the 3D structure (e.g., molecular surface area, volume).

Quantum-chemical descriptors: Calculated using quantum mechanics (e.g., HOMO/LUMO energies, partial charges).

Once calculated, a statistical method is employed to build a mathematical model that links a selection of these descriptors to the observed biological activity. Common statistical techniques include multiple linear regression (MLR), partial least squares (PLS), and machine learning algorithms like k-nearest neighbors (kNN). scispace.com

The robustness and predictive power of a QSAR model are assessed through rigorous validation processes. scispace.com Internal validation techniques, such as leave-one-out cross-validation (q²), ensure the model's stability. scispace.com External validation, using an independent test set of compounds not used in model development, confirms its predictive capability (R² pred). scispace.com

For a hypothetical QSAR study of this compound derivatives, the following table illustrates the types of molecular descriptors that would be calculated and their potential correlation with a hypothetical biological activity.

| Descriptor Type | Descriptor Example | Potential Influence on Activity |

| Hydrophobicity | LogP | A positive correlation might suggest that increased lipophilicity enhances membrane permeability and target interaction. |

| Electronic | Dipole Moment | Variations could indicate the importance of electrostatic interactions with the biological target. |

| Steric | Molar Refractivity | This could relate to the size and shape of the molecule and how it fits into a binding site. |

| Topological | Balaban J index | This descriptor of molecular branching could influence solubility and receptor binding. |

It is important to note that without experimental data for a series of analogs of this compound, any QSAR model remains theoretical.

In Silico Prediction of Metabolic Sites

The metabolic fate of a compound is a critical determinant of its pharmacokinetic profile and potential for toxicity. nih.gov In silico tools for metabolism prediction are designed to identify the most likely sites on a molecule where metabolic enzymes, primarily Cytochrome P450 (CYP) enzymes, will act. nih.govnih.gov These predictions are valuable in the early stages of drug discovery to flag potential metabolic liabilities. nih.gov

The prediction of metabolic sites for this compound would involve the use of various computational approaches, which can be broadly categorized as:

Rule-based systems: These employ databases of known metabolic transformations to predict the metabolism of a new compound based on structural similarity to known substrates. nih.gov

Structure-based methods: These involve docking the substrate into the active site of a specific metabolic enzyme's 3D structure to predict binding affinity and the proximity of atoms to the catalytic center. nih.gov

Ligand-based approaches: These use information from a set of known substrates for a particular enzyme to build a model that can predict the metabolic fate of new compounds. nih.gov

For this compound, in silico models would likely predict several potential sites of metabolism. The ethylamine side chain and the aromatic ring are both susceptible to metabolic transformations.

The following table outlines the probable sites of metabolism for this compound and the types of reactions that could be anticipated based on general metabolic pathways for similar structures.

| Potential Metabolic Site | Predicted Metabolic Reaction | Primary Enzyme Family Involved |

| Ethylamine Side Chain (α-carbon) | Hydroxylation | Cytochrome P450 (CYP) |

| Ethylamine Side Chain (β-carbon) | Hydroxylation | Cytochrome P450 (CYP) |

| Aromatic Ring | Hydroxylation | Cytochrome P450 (CYP) |

| Amine Group | N-dealkylation, Oxidation | Monoamine Oxidase (MAO), CYP |

Modern in silico tools can provide a ranked list of the most probable sites of metabolism, often visualized on the molecule's 2D structure. nih.gov These predictions are invaluable for guiding further experimental metabolism studies. It is crucial to remember that these are predictive models, and experimental verification is necessary to confirm the actual metabolic pathways. cam.ac.uk

Advanced Analytical Methodologies for Research

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone of analytical chemistry, enabling the separation of complex mixtures into their individual components. For a compound like (2,6-dichloro-phenyl)-ethyl-amine, various chromatographic methods are employed to achieve high-resolution separation and accurate quantification.

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the analysis of non-volatile or thermally labile compounds such as this compound. The separation is typically achieved on a reversed-phase column, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water, often with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization efficiency.

Detection is a critical aspect of HPLC analysis. For this compound, which contains a chromophore (the dichlorinated benzene (B151609) ring), UV detection is a common and robust choice. The maximum absorption wavelength (λmax) for this compound is expected in the UV region, allowing for sensitive detection. Other detection modes that can be employed include:

Photodiode Array (PDA) Detection: Provides spectral information across a range of wavelengths, aiding in peak identification and purity assessment.

Fluorescence Detection: If the compound is naturally fluorescent or can be derivatized with a fluorescent tag, this method offers higher sensitivity and selectivity compared to UV detection.

Evaporative Light Scattering Detection (ELSD): A universal detection method that can be used when the analyte lacks a UV chromophore.

A typical HPLC method for the analysis of a related compound, clonidine (B47849) (which also contains a 2,6-dichlorophenyl moiety), utilizes a C18 column with a mobile phase of acetonitrile and a phosphate (B84403) buffer. This suggests that similar conditions would be suitable for this compound.

Table 1: Illustrative HPLC Parameters for the Analysis of this compound

| Parameter | Value |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile : 0.1% Formic Acid in Water (gradient or isocratic) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection | UV at 210 nm |

Gas Chromatography (GC) is another powerful separation technique, particularly well-suited for volatile and thermally stable compounds. While this compound has some volatility, its primary amine group can lead to peak tailing and interaction with the stationary phase. To overcome these issues, derivatization is often employed.

Common derivatization reagents for primary amines include:

Silylating agents: Such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), which replaces the active hydrogen on the amine with a trimethylsilyl (B98337) (TMS) group, increasing volatility and thermal stability.

Acylating agents: Such as trifluoroacetic anhydride (B1165640) (TFAA) or pentafluoropropionic anhydride (PFPA), which form stable amide derivatives that are highly electron-capturing, making them suitable for Electron Capture Detection (ECD).

The choice of detector is crucial in GC. A Flame Ionization Detector (FID) provides good general-purpose sensitivity. For halogenated compounds like this compound, an Electron Capture Detector (ECD) offers excellent sensitivity and selectivity. When coupled with a mass spectrometer (GC-MS), it provides definitive structural information.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique that combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. This method is ideal for the analysis of this compound in complex matrices such as biological fluids.

In LC-MS/MS, the compound is first separated by HPLC and then introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for this type of molecule, typically forming the protonated molecule [M+H]+ in positive ion mode.

Tandem mass spectrometry (MS/MS) is then used for structural confirmation and quantification. The precursor ion (the [M+H]+ ion of this compound) is selected and fragmented to produce characteristic product ions. The fragmentation pattern is unique to the compound's structure, providing a high degree of confidence in its identification. For quantification, selected reaction monitoring (SRM) is used, where specific precursor-to-product ion transitions are monitored, offering exceptional sensitivity and selectivity.

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used to monitor the progress of chemical reactions and to assess the purity of synthesized compounds. For the synthesis of this compound, TLC can be used to track the disappearance of starting materials and the appearance of the product.

A TLC plate, typically coated with silica (B1680970) gel, is spotted with the reaction mixture and developed in a suitable solvent system (mobile phase). The choice of mobile phase, often a mixture of a nonpolar solvent like hexane (B92381) or dichloromethane (B109758) and a more polar solvent like ethyl acetate or methanol (B129727), is optimized to achieve good separation between the starting materials, product, and any byproducts.

After development, the spots are visualized, commonly under UV light (as the dichlorophenyl group is UV active) or by staining with a reagent such as ninhydrin, which is specific for primary amines and produces a colored spot. The retention factor (Rf) value of the product can be compared to that of a standard to confirm its identity.

Ultra-High Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography technology. It utilizes columns packed with smaller particles (typically sub-2 µm) and operates at higher pressures than conventional HPLC. This results in several key advantages for the analysis of this compound:

Increased Resolution: UPLC provides sharper and narrower peaks, allowing for better separation of the target compound from impurities or closely related analogues.

Higher Sensitivity: The narrower peaks lead to a greater peak height and thus improved sensitivity.

Faster Analysis Times: The higher flow rates and shorter column lengths enabled by UPLC significantly reduce the run time per sample, increasing throughput.

These features make UPLC a highly attractive method for high-throughput screening and demanding quantitative applications involving this compound.

Spectroscopic Characterization Methods

Spectroscopic techniques are essential for the unambiguous identification and structural elucidation of this compound. These methods probe the interaction of the molecule with electromagnetic radiation to provide a unique spectral fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule. The chemical shifts, coupling constants, and integration of the signals in the ¹H NMR spectrum reveal the number and connectivity of the protons. For this compound, characteristic signals would be expected for the aromatic protons and the protons of the ethylamine (B1201723) side chain. ¹³C NMR provides information on the number and chemical environment of the carbon atoms.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, characteristic absorption bands would be observed for the N-H stretching of the primary amine, C-H stretching of the aromatic and aliphatic groups, C=C stretching of the benzene ring, and the C-Cl stretching of the dichloro-substituents.

UV-Vis Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The dichlorophenyl chromophore in this compound is expected to exhibit characteristic absorption maxima in the UV region, which can be used for quantification and purity checks.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, HSQC)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By observing the magnetic behavior of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial relationships of atoms.

¹H NMR Spectroscopy: In proton NMR of this compound, distinct signals are expected for the aromatic and ethylamine protons. The aromatic region would likely show a triplet and a doublet, corresponding to the C4 proton and the C3/C5 protons, respectively, of the 2,6-disubstituted phenyl ring. The ethyl group would present as two triplets, representing the two non-equivalent methylene (B1212753) (-CH₂-) groups, assuming free rotation. The amine (-NH₂) protons typically appear as a broad singlet. docbrown.info

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. docbrown.info For this compound, distinct peaks would correspond to the two carbons of the ethyl group and the carbons of the dichlorinated aromatic ring. The chemical shifts of the aromatic carbons are influenced by the electron-withdrawing chlorine atoms and the ethylamine substituent.

HSQC (Heteronuclear Single Quantum Coherence): This 2D NMR technique correlates the signals of protons with the carbon atoms to which they are directly attached. An HSQC spectrum of this compound would show cross-peaks connecting the ¹H signals of the aromatic and ethyl protons to their corresponding ¹³C signals, confirming their direct bonding. This is invaluable for unambiguous assignment of the ¹H and ¹³C spectra.

Table 1: Predicted NMR Data for this compound

| Atom | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| Aromatic CH (C4-H) | Triplet | ~128-130 ppm |

| Aromatic CH (C3,5-H) | Doublet | ~127-129 ppm |

| Ar-CH₂- | Triplet | ~35-40 ppm |

| -CH₂-NH₂ | Triplet | ~40-45 ppm |

| -NH₂ | Broad Singlet | N/A |

| Aromatic C-Cl (C2,6) | N/A | ~133-136 ppm |

| Aromatic C-C₂H₄NH₂ (C1) | N/A | ~138-142 ppm |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. nih.gov

The IR spectrum of this compound is expected to show characteristic absorption bands. The primary amine group (-NH₂) would exhibit two distinct N-H stretching bands in the region of 3300-3500 cm⁻¹, as well as an N-H bending vibration around 1580-1650 cm⁻¹. docbrown.info The aliphatic C-H bonds of the ethyl group will show stretching vibrations just below 3000 cm⁻¹. The aromatic C-H stretching appears above 3000 cm⁻¹. The presence of the dichlorinated benzene ring would be indicated by C=C stretching vibrations in the 1450-1600 cm⁻¹ region and strong C-Cl stretching bands in the fingerprint region, typically between 600 and 800 cm⁻¹.

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Primary Amine (N-H) | Symmetric & Asymmetric Stretch | 3300 - 3500 (two bands) |

| Primary Amine (N-H) | Bending (Scissoring) | 1580 - 1650 |

| Aromatic C-H | Stretching | 3010 - 3100 |

| Aliphatic C-H | Stretching | 2850 - 2960 |

| Aromatic C=C | Ring Stretching | 1450 - 1600 |

| C-N | Stretching | 1020 - 1220 |

| C-Cl | Stretching | 600 - 800 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. It is particularly useful for analyzing compounds containing chromophores, such as aromatic rings.

The UV-Vis spectrum of this compound is dominated by the 2,6-dichlorophenyl chromophore. The benzene ring undergoes π → π* electronic transitions, which are expected to produce strong absorption bands in the UV region. The presence of the chlorine and ethylamine substituents on the benzene ring will influence the wavelength and intensity of these absorptions. Typically, substituted benzenes show a primary band around 200-210 nm and a secondary, less intense band around 260-280 nm. For instance, a related compound, 2,6-dichlorophenol, shows absorption peaks at approximately 205 nm, 278 nm, and 285 nm. researchgate.net Similar absorption maxima are anticipated for this compound.

Table 3: Expected UV-Vis Absorption Data for this compound

| Electronic Transition | Expected Wavelength (λmax) | Chromophore |

| π → π | ~205 - 215 nm | Dichlorosubstituted Benzene Ring |

| π → π | ~270 - 285 nm | Dichlorosubstituted Benzene Ring |

Electrophoretic Techniques

Electrophoretic techniques separate molecules based on their differential migration in an electric field. These methods are known for their high efficiency and resolution.

Capillary Electrophoresis (CE)

Capillary Electrophoresis (CE) is a powerful analytical technique with high separation efficiency, short analysis times, and low sample and reagent consumption. researchgate.net For a compound like this compound, Capillary Zone Electrophoresis (CZE) is the most suitable mode.

In CZE, the amine functional group is protonated in an acidic buffer (pH below the pKa of the amine), forming a positive ion. kapillarelektrophorese.eu When a voltage is applied across the capillary, these positive ions migrate towards the cathode. The separation is based on the charge-to-size ratio of the analytes. The methodology for analyzing aromatic amines typically involves using a fused-silica capillary and a buffer system such as phosphate or formate (B1220265) at a low pH. nih.gov Detection is commonly achieved using a UV detector set to one of the absorption maxima of the compound. kapillarelektrophorese.eu This technique is well-suited for purity assessments and quantification in research samples.

Sample Preparation Strategies for Complex Biological Matrices (for research purposes)

The accurate analysis of compounds in complex biological matrices such as blood, plasma, or urine requires effective sample preparation to remove interfering substances. nih.gov

Liquid-Liquid Extraction (LLE)

Liquid-Liquid Extraction (LLE) is a classic and robust sample preparation technique used to isolate analytes from a sample matrix based on their differential solubility in two immiscible liquid phases. wiley.comacs.org For the extraction of a basic compound like this compound from an aqueous biological matrix, the sample's pH is a critical parameter.

The general strategy involves adjusting the pH of the biological sample (e.g., plasma or urine) to a basic value (typically pH > 9-10). This deprotonates the ethylamine group, converting the charged species into its neutral, more nonpolar form. A water-immiscible organic solvent, such as diethyl ether, ethyl acetate, or dichloromethane, is then added. Vigorous mixing (e.g., vortexing) facilitates the partitioning of the neutral amine from the aqueous phase into the organic phase. After separation of the two layers via centrifugation, the organic layer containing the analyte is collected. This extract can then be evaporated and the residue reconstituted in a suitable solvent for analysis by methods like chromatography or electrophoresis. This procedure effectively concentrates the analyte and removes many endogenous interferences. nih.gov

Solid-Phase Extraction (SPE)

Solid-Phase Extraction (SPE) is a widely utilized sample preparation technique that partitions compounds between a solid and a liquid phase. It is employed to isolate analytes of interest from complex matrices, concentrate them, and remove interfering substances prior to analysis. The selection of the appropriate SPE sorbent and elution solvent system is critical for achieving high recovery and purity of the target analyte. For a basic compound like this compound, cation exchange and reversed-phase sorbents are particularly effective.

In the analysis of structurally related aromatic amines, various SPE cartridges have been successfully implemented. For instance, in the purification of clonidine, a compound also possessing a dichlorophenyl moiety, from oral liquid formulations, a mixed-mode polymeric sorbent has proven effective. plos.orgnih.gov An Oasis MCX cartridge, which combines strong cation exchange and reversed-phase properties, allows for a robust extraction procedure. plos.org The sample, after dilution, is loaded onto the cartridge. The cartridge is then washed to remove excipients and other interferences, followed by elution of the analyte with a suitable organic solvent, often containing a basic modifier to neutralize the charge on the analyte for elution from the cation exchange sorbent.

Research on the extraction of similar compounds from biological matrices like plasma has also highlighted the utility of polymeric reversed-phase sorbents such as Strata-X. nih.gov These sorbents can effectively retain the analyte while allowing for the removal of endogenous plasma components. The subsequent elution with an organic solvent provides a clean extract suitable for sensitive analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov

The general steps for an SPE procedure for this compound would typically involve:

Conditioning: The sorbent is treated with a solvent like methanol to activate the functional groups.

Equilibration: The sorbent is rinsed with a solution that mimics the sample matrix to ensure proper interaction.

Loading: The sample containing this compound is passed through the sorbent bed.

Washing: Interfering compounds are removed by washing the sorbent with a specific solvent that does not elute the analyte.

Elution: The purified this compound is recovered from the sorbent using a strong elution solvent.

The choice of specific solvents and volumes is dependent on the sorbent mass and the chemical properties of the analyte. phenomenex.com

Table 1: Exemplary Solid-Phase Extraction Parameters for Aromatic Amines

| Parameter | Details | Reference |

|---|---|---|

| Analyte | Clonidine (structurally related) | plos.org |

| Matrix | Oral Liquid | plos.org |

| SPE Cartridge | Oasis MCX (Mixed-Mode Cation Exchange) | plos.org |

| Sample Pre-treatment | Dilution with 0.1% Phosphoric Acid | plos.org |

| Washing Solvents | 100 mM Ammonium formate with 2% formic acid, followed by methanol | plos.org |

| Elution Solvent | Not specified in abstract | plos.org |

| Analytical Method | HPLC-UV | plos.orgnih.gov |

Microextraction Techniques

Microextraction techniques are miniaturized versions of traditional extraction methods that use significantly smaller volumes of solvents and sample. These techniques are considered green analytical chemistry approaches due to the reduced waste generation. They are particularly advantageous for the analysis of trace amounts of analytes in complex matrices.

Solid-Phase Microextraction (SPME) is a solvent-free technique where a fused silica fiber coated with a stationary phase is exposed to the sample or its headspace. nih.gov The analytes partition between the sample matrix and the fiber coating. After equilibrium, the fiber is transferred to the injection port of a gas chromatograph (GC) or a high-performance liquid chromatograph (HPLC) for desorption and analysis. For a semi-volatile compound like this compound, headspace SPME could be a viable option to minimize matrix effects. The choice of fiber coating is crucial and would likely be a polar or mixed-polarity phase to effectively extract the amine.

Dispersive Liquid-Liquid Microextraction (DLLME) is a rapid and efficient microextraction method based on the dispersion of a mixture of an extraction solvent and a disperser solvent in an aqueous sample. mdpi.com This creates a cloudy solution with a large surface area between the extraction solvent and the aqueous phase, facilitating rapid mass transfer of the analyte. After centrifugation, the sedimented phase containing the concentrated analyte is collected for analysis. For this compound, a hydrophobic extraction solvent and a water-miscible disperser solvent would be selected. The use of deep eutectic solvents (DES) as a greener extraction solvent in DLLME is a growing trend. mdpi.com

Hollow Fiber Liquid-Phase Microextraction (HF-LPME) utilizes a porous polypropylene (B1209903) hollow fiber to separate the sample and acceptor phases. In a two-phase HF-LPME, the analyte is extracted from the aqueous sample into an organic solvent immobilized within the pores of the hollow fiber and then into the acceptor phase inside the fiber. Three-phase HF-LPME adds another layer of selectivity, where the analyte is extracted from an aqueous sample into an organic phase within the fiber pores and then back-extracted into an aqueous acceptor phase of a different pH inside the fiber. For an basic analyte like this compound, the acceptor phase would typically be acidic to ionize the analyte and trap it.

Table 2: Overview of Potentially Applicable Microextraction Techniques

| Technique | Principle | Potential Application for this compound | Reference |

|---|---|---|---|

| Solid-Phase Microextraction (SPME) | Partitioning of analyte between sample matrix and a coated fiber. | Analysis from water samples or headspace of biological fluids. | nih.gov |

| Dispersive Liquid-Liquid Microextraction (DLLME) | Rapid partitioning of analyte into a small volume of dispersed extraction solvent. | Extraction from aqueous samples like urine or wastewater. | mdpi.com |

| Hollow Fiber Liquid-Phase Microextraction (HF-LPME) | Extraction through a supported liquid membrane into an acceptor phase within a hollow fiber. | Selective extraction and preconcentration from complex biological matrices like plasma. | mdpi.com |

Chemical Biology Applications and Research Potentials Preclinical

Development of Chemical Probes for Biological Systems

A chemical probe is a highly selective small molecule used to study the function of a specific protein or biological pathway in cells and organisms. The development of such probes is a cornerstone of chemical biology. Small, low-molecular-weight compounds, often referred to as "fragments," are ideal starting points for creating these sophisticated tools. The (2,6-dichloro-phenyl)-ethyl-amine structure fits the profile of a valuable fragment due to its defined three-dimensional shape and chemical properties.

Fragment-Based Drug Discovery (FBDD) is a powerful methodology for identifying novel chemical probes. nih.govyoutube.com This process involves screening a library of low-molecular-weight fragments (typically < 300 Da) against a biological target. nih.govyoutube.com Fragments that bind, even weakly, are identified using sensitive biophysical techniques like surface plasmon resonance (SPR) or nuclear magnetic resonance (NMR). Once a binding fragment is identified, its binding mode is determined, often through X-ray crystallography. youtube.comyoutube.com

This structural information is then used to "grow" the fragment by adding new functional groups to enhance affinity and selectivity, or to "link" multiple fragments that bind to adjacent sites in the target protein. youtube.com This iterative process of design, synthesis, and testing can transform a simple fragment into a potent and selective chemical probe. eubopen.org For example, the amine group on the ethyl chain of this compound provides a convenient chemical handle for derivatization, allowing chemists to attach it to other fragments or functional groups to explore the binding pocket of a target protein. Furthermore, derivatization with fluorescent tags can convert the core structure into a probe for imaging applications in biological systems. mdpi.com

Lead Compound Identification and Optimization in Drug Discovery Research

The (2,6-dichlorophenyl) moiety is a privileged structure in drug discovery, frequently appearing in lead compounds that have undergone significant optimization for potency and selectivity. Its presence is critical for the activity of several advanced preclinical and clinical candidates targeting a range of diseases.

Structure-Activity Relationship (SAR) studies are fundamental to this process, systematically modifying a lead compound to improve its drug-like properties. The (2,6-dichlorophenyl) group often serves as a rigid anchor that fits into a specific hydrophobic pocket of a target protein, while modifications are made to other parts of the molecule to fine-tune interactions.

Key examples include:

Dopamine (B1211576) D1 Receptor Modulators: LY3154207 is a potent and selective positive allosteric modulator (PAM) of the human dopamine D1 receptor. nih.gov Its structure is complex, but it is fundamentally a derivative of 2-(2,6-dichlorophenyl)acetic acid. acs.org Extensive SAR studies led to its discovery, where modifications to other parts of the molecule were explored while retaining the core dichlorophenyl group, which was found to be crucial for its activity. acs.org

Abl Kinase Inhibitors: A series of novel pyrido[2,3-d]pyrimidin-7-one compounds featuring a 6-(2,6-dichlorophenyl) group were developed as potent and selective inhibitors of Abl kinase, a target for chronic myeloid leukemia (CML). nih.gov The research provided detailed insights into the SAR, demonstrating that substitutions at other positions could significantly enhance potency and selectivity, leading to potential drug candidates. nih.gov

Selective Estrogen Receptor Degraders (SERDs): In the search for treatments for estrogen-receptor-positive breast cancer, a series of orally available SERDs were developed. The lead compound, SAR439859, incorporates a dichlorophenyl group (2,4-dichloro in this case) that was critical for its potent activity in degrading the estrogen receptor. nih.gov

The following table summarizes key lead compounds incorporating the dichlorophenyl moiety and their preclinical significance.

| Lead Compound/Series | Biological Target | Therapeutic Area | Key Optimization Findings |

| LY3154207 | Dopamine D1 Receptor (PAM) | Neurological Disorders | A 2-(2,6-dichlorophenyl)acetyl group was essential for potent positive allosteric modulation. Optimization of a linked tetrahydroisoquinoline (THIQ) scaffold enhanced drug-like properties. acs.org |

| Pyrido[2,3-d]pyrimidin-7-ones | Abl Kinase | Oncology (CML) | The 6-(2,6-dichlorophenyl) group provided a strong anchor. Substitutions on a linked phenylamino (B1219803) moiety improved both potency and selectivity against a panel of kinases. nih.gov |

| SAR439859 | Estrogen Receptor α (Degrader) | Oncology (Breast) | The 6-(2,4-dichlorophenyl) group was a key feature in a series of potent, orally available SERDs designed to overcome resistance to existing hormone therapies. nih.gov |

| 1-(2,4-dichlorophenyl)-4-ethyl-5-(...)-pyrazole-3-carboxamide | Cannabinoid-1 (CB1) Receptor | Metabolic Disorders | Identified as a potential peripherally restricted inverse agonist, with the dichlorophenyl group contributing to the structure-activity relationship for this class of compounds. nih.gov |

Investigation of Biological Activities in In Vitro and Preclinical In Vivo Models

Once a lead compound is identified, its biological activity is rigorously tested in a variety of preclinical models. These studies are essential to validate the compound's mechanism of action and to assess its potential for therapeutic efficacy before any human trials. Derivatives of this compound have demonstrated significant activity in both cellular (in vitro) and animal (in vivo) models.

In Vitro Findings:

Enzyme and Receptor Assays: LY3154207 was characterized as a novel, potent, and subtype-selective human D1 positive allosteric modulator with minimal direct agonist activity. nih.gov One analog in this series showed an EC₅₀ (half-maximal effective concentration) of 13.9 nM in a functional assay. acs.org The pyrido[2,3-d]pyrimidin-7-one series showed potent inhibition of Abl kinase, and their selectivity was confirmed by screening against a broad panel of human kinases. nih.gov Other pyridine (B92270) derivatives containing a chlorophenyl group have demonstrated strong inhibitory activity against topoisomerase II, a key enzyme in DNA replication. nih.gov

Cell-Based Assays: The Abl kinase inhibitors were evaluated against a panel of cancer cell lines to confirm their on-target effects in a cellular context. nih.gov Diphenylamine derivatives have shown potent antitumor activity, with IC₅₀ values (half-maximal inhibitory concentration) in the low micromolar range against the MCF-7 human breast carcinoma cell line. researchgate.net Similarly, certain bicyclic nucleosides containing a dichloropurine moiety showed significant inhibitory activity against various human cancer cell lines, including EC109 (esophageal), PC-3 (prostate), and MGC-803 (gastric). nih.gov

Preclinical In Vivo Models:

Pharmacological Models: In preclinical models, LY3154207 exhibited a distinct pharmacological profile, notably avoiding the bell-shaped dose-response curve and tachyphylaxis (rapidly diminishing response) often seen with direct D1 receptor agonists. nih.govacs.org This favorable profile supported its advancement into clinical development. nih.gov

Disease Models: The SERD compound SAR439859 demonstrated promising antitumor activity in mouse xenograft models of breast cancer, where human tumors are grown in mice. nih.gov This in vivo efficacy was a critical factor in its selection as a clinical candidate. nih.gov In another study, a 1,4-dihydropyridine (B1200194) derivative showed significant anti-ulcer activity in a rat model. researchgate.net

Derivatization for Novel Biological Target Exploration and Validation

Derivatization is the process of chemically modifying a molecule to create new compounds with different properties. The this compound scaffold is particularly amenable to derivatization, providing a versatile platform for exploring new biological targets and validating their roles in disease. The primary amine of the ethylamine (B1201723) side chain is a key functional group that can be readily modified through a variety of chemical reactions.

By systematically creating a library of derivatives, researchers can screen for activity against a wide range of biological targets, such as enzymes, receptors, and ion channels. This approach can uncover unexpected biological activities and identify new starting points for drug discovery programs.

Common derivatization strategies for the amine group include:

Acylation/Amide Formation: The amine can be reacted with carboxylic acids or their activated forms (e.g., acid chlorides) to form amides. This was a key step in the synthesis of the dopamine D1 modulator LY3154207, which involved coupling 2-(2,6-dichlorophenyl)acetic acid with an amine on a different scaffold. acs.org

Urea (B33335)/Thiourea (B124793) Formation: Reaction with isocyanates or isothiocyanates yields urea or thiourea derivatives, respectively. These functional groups can form different hydrogen bond networks and have been explored for a wide range of biological activities, including antimicrobial and anticancer effects. mdpi.com A direct example is the synthesis of 2-[(2,6-Dichlorophenyl)methylamino]ethylurea. nih.gov

Attachment to Heterocyclic Scaffolds: The amine can be used as a nucleophile to attach the (2,6-dichlorophenyl)ethyl moiety to various heterocyclic rings, such as pyridines, purines, or pyrimidines. nih.govnih.govnih.gov This strategy combines the favorable properties of the dichlorophenyl group with the diverse biological activities associated with different heterocyclic systems, leading to novel compounds with potential activity as kinase inhibitors or cytotoxic agents. nih.govnih.gov

The table below outlines several derivatization approaches and their potential applications.

| Derivatization Strategy | Reagent Type | Resulting Functional Group | Potential Biological Targets Explored |

| Acylation | Carboxylic Acid/Acid Chloride | Amide | G-protein coupled receptors (GPCRs), Kinases |

| Urea Formation | Isocyanate | Urea | Kinases, Proteases, Nuclear Receptors |

| Reaction with Furazan | NBD-Chloride | Aminofurazan | Probes for fluorescence-based assays, Antimicrobial targets |

| Cyclocondensation | Diketones, Aldehydes | Heterocycles (e.g., Pyridine) | Topoisomerases, Kinases, Ion Channels |

| Nucleophilic Addition | Epoxides, Alkyl Halides | Substituted Amines | A wide range of enzymes and receptors |

Q & A

Basic: What are the recommended synthesis and purification protocols for (2,6-dichloro-phenyl)-ethyl-amine?

Methodological Answer:

The synthesis typically involves reductive amination of 2,6-dichlorophenylacetaldehyde using ethylamine and a reducing agent like sodium cyanoborohydride (NaBH3CN) under inert conditions . Purification is achieved via column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) or recrystallization from ethanol. Purity validation requires HPLC (C18 column, UV detection at 254 nm) and NMR spectroscopy (1H/13C) to confirm absence of unreacted intermediates or byproducts. Storage at -20°C in amber vials under nitrogen is critical to prevent degradation .

Advanced: How can crystallographic data resolve structural ambiguities in this compound derivatives?

Methodological Answer:

Single-crystal X-ray diffraction (SCXRD) is essential for resolving stereochemical ambiguities. For example, in analogues like TG100435 (a kinase inhibitor derivative), SCXRD confirmed the planarity of the triazine ring and spatial orientation of the dichlorophenyl group, which directly impacts binding affinity to Src kinase . Data collection at 208 K with Cu-Kα radiation (λ = 1.54178 Å) and refinement using SHELXTL software ensures precision (R-factor < 0.05) . Hydrogen-bonding networks and torsional angles derived from crystallography inform molecular dynamics simulations for structure-activity relationship (SAR) studies .

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: 1H NMR (400 MHz, CDCl3) identifies aromatic protons (δ 7.2–7.4 ppm) and ethylamine protons (δ 2.8–3.1 ppm). 13C NMR confirms the dichlorophenyl carbons (δ 125–135 ppm) and ethylamine carbons (δ 40–45 ppm) .

- Mass Spectrometry: High-resolution ESI-MS (positive ion mode) detects the molecular ion [M+H]+ at m/z 191.02 (calculated for C8H9Cl2N: 190.03) .

- HPLC: Reverse-phase chromatography (C18 column, acetonitrile/water gradient) with UV detection ensures purity (>95%) .

Advanced: How do metabolic pathways influence the pharmacological activity of this compound derivatives?

Methodological Answer:

Derivatives like TG100435 undergo hepatic metabolism via flavin-containing monooxygenases (FMOs) and cytochrome P450 reductase, producing active N-oxide metabolites (e.g., TG100855) . In vitro assays using human liver microsomes (HLMs) with NADPH cofactor reveal a metabolic ratio of 1:0.3 (parent:metabolite) after 2 hours. LC-MS/MS quantifies metabolite formation, while enzyme inhibition studies (e.g., ketoconazole for CYP3A4) identify primary metabolic enzymes . These data guide dose optimization in preclinical models to balance efficacy and toxicity .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

- PPE: Wear nitrile gloves, chemical-resistant goggles, and lab coats to prevent dermal/ocular exposure .

- Ventilation: Use fume hoods for synthesis or weighing to avoid inhalation of vapors (vapor pressure: 0.0 mmHg at 25°C) .

- Waste Disposal: Collect organic waste in halogen-compatible containers for incineration by licensed facilities to prevent environmental release of chlorinated byproducts .

Advanced: How to address contradictory data in kinase inhibition assays involving this compound derivatives?

Methodological Answer:

Discrepancies in IC50 values (e.g., Src kinase inhibition ranging from 5–50 nM) may arise from assay conditions. Standardize protocols:

- Use homogeneous time-resolved fluorescence (HTRF) assays with ATP concentrations near Km (10 µM for Src kinase) .

- Control for nonspecific binding by including detergent (0.01% Tween-20) and validate with a positive control (e.g., dasatinib) .

- Statistical analysis (ANOVA, p < 0.05) identifies outliers due to enzyme lot variability or compound solubility issues .

Basic: What are the stability profiles of this compound under varying storage conditions?

Methodological Answer:

Stability studies show:

- Short-term: Stable at -4°C for 1–2 weeks with <5% degradation (HPLC-monitored) .

- Long-term: Storage at -20°C under argon retains >90% purity for 1–2 years. Avoid repeated freeze-thaw cycles to prevent hydrolysis of the ethylamine group .

Advanced: How does molecular docking predict the binding mode of this compound derivatives to kinase targets?

Methodological Answer:

Docking simulations (AutoDock Vina) using crystal structures of Src kinase (PDB: 2SRC) reveal key interactions:

- The dichlorophenyl group occupies the hydrophobic pocket near Leu273 and Val281.

- The ethylamine moiety forms hydrogen bonds with Asp404 in the ATP-binding site .

- MM-GBSA calculations (ΔG < -8 kcal/mol) validate binding affinity, correlating with experimental IC50 values .

Basic: What spectroscopic methods detect degradation products of this compound?

Methodological Answer:

- GC-MS: Identifies volatile degradation products (e.g., 2,6-dichlorobenzaldehyde) via electron ionization (EI) fragmentation patterns .

- FT-IR: Detects amine oxidation (N–H stretch at 3300 cm⁻¹ diminishing, new C=O stretch at 1700 cm⁻¹) .

Advanced: How do structural modifications of this compound enhance blood-brain barrier (BBB) penetration?

Methodological Answer:

Derivatization with pyrrolidin-1-yl-ethoxy groups (e.g., TG100435) increases logP from 2.1 to 3.5, enhancing lipid solubility. In situ perfusion studies in rats show a BBB permeability coefficient (Pe) of 1.2 × 10⁻³ cm/s, compared to 0.3 × 10⁻³ cm/s for the parent compound. MDCK-MDR1 assays confirm P-gp efflux ratio < 2, indicating low efflux risk .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.